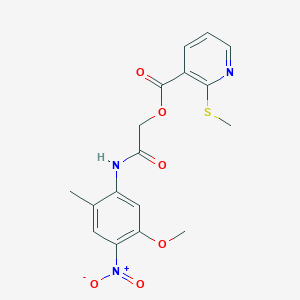
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a nicotinate ester, and a methylthio substituent, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The starting materials often include 5-methoxy-2-methyl-4-nitroaniline and 2-(methylthio)nicotinic acid. The synthesis may proceed through the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.
Amination: Introduction of the amino group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methyl-4-nitrophenyl isocyanate
- 5-Methoxy-2-methyl-4-nitroaniline
Uniqueness
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H17N3O6S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O6S/c1-10-7-13(20(23)24)14(25-2)8-12(10)19-15(21)9-26-17(22)11-5-4-6-18-16(11)27-3/h4-8H,9H2,1-3H3,(H,19,21) |
InChIキー |
GVAAOSTZDXWYDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1NC(=O)COC(=O)C2=C(N=CC=C2)SC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
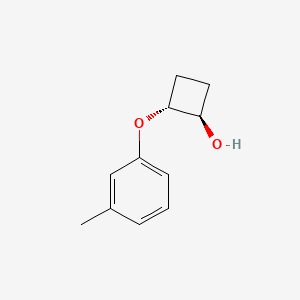
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)

![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
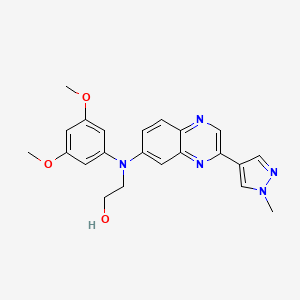
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
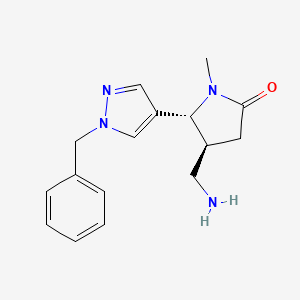
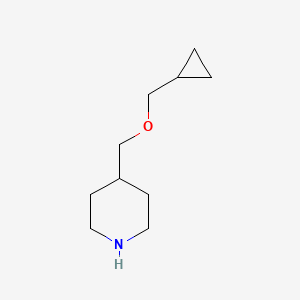

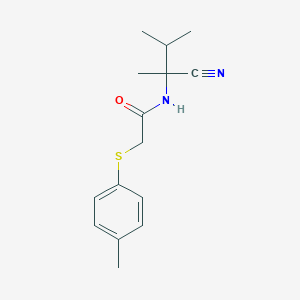

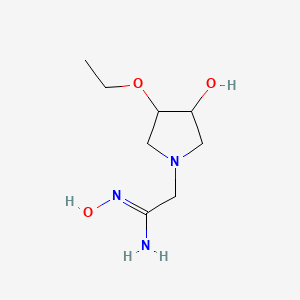
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
